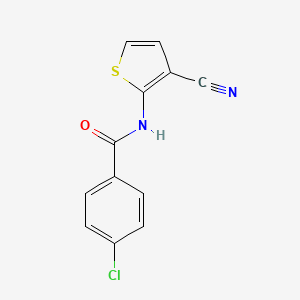

![molecular formula C19H21ClN6 B2701340 2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine CAS No. 477714-01-5](/img/structure/B2701340.png)

2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

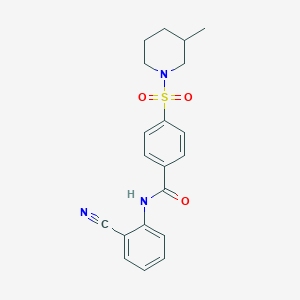

The compound “2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a piperazine ring, and a pyrimidine ring . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole ring is a doubly unsaturated five-membered heterocyclic aromatic ring . The piperazine ring is a six-membered ring with two nitrogen atoms. The pyrimidine ring is a six-membered ring with two nitrogen atoms .Applications De Recherche Scientifique

Antiviral Activity

Research has shown that certain pyrazolo[3,4-d]pyrimidines exhibit significant antiviral activities, specifically against human enteroviruses, including coxsackieviruses and enterovirus 71. These compounds were found to inhibit enterovirus replication at nanomolar concentrations, with structure-activity relationship (SAR) studies highlighting the importance of the phenyl group at the N-1 position and the hydrophobic diarylmethyl group at the piperazine for their antienteroviral activity (Chern et al., 2004).

Antibacterial Activity

Two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives were synthesized and exhibited antibacterial activity. Their interactions with bovine serum albumin (BSA) were studied, revealing that these compounds could quench the intrinsic fluorescence of BSA via a static quenching process. The binding constants suggested a strong affinity of these compounds to BSA, indicating potential for further biomedical applications (He et al., 2020).

Heterocyclic Synthesis

Studies on thioxopyrimidine derivatives have contributed to the development of novel N-cycloalkanes, morpholine, piperazines, and pyrazole derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety. These compounds were synthesized through intramolecular cyclization processes and have broad implications for medicinal chemistry (Ho & Suen, 2013).

Antagonistic Activities

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines were studied for their potential as human A₃ adenosine receptor antagonists. Modifying the C(5) position with specific substituents enhanced water solubility and pharmacological properties, offering insights into the development of drugs targeting adenosine receptors (Baraldi et al., 2012).

Propriétés

IUPAC Name |

2-[4-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6/c1-24-18(20)16(17(23-24)15-6-3-2-4-7-15)14-25-10-12-26(13-11-25)19-21-8-5-9-22-19/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHKRDZGEYWBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CN3CCN(CC3)C4=NC=CC=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325184 |

Source

|

| Record name | 2-[4-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477714-01-5 |

Source

|

| Record name | 2-[4-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B2701258.png)

![2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2701262.png)

![7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2701266.png)

![3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2701272.png)

![3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide](/img/structure/B2701273.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2701274.png)

![N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2701278.png)